![molecular formula C24H18FIS B14113560 2-(4'-Fluoro-[1,1'-biphenyl]-4-yl)-5-(5-iodo-2-methylbenzyl)thiophene](/img/structure/B14113560.png)
2-(4'-Fluoro-[1,1'-biphenyl]-4-yl)-5-(5-iodo-2-methylbenzyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4’-Fluoro-[1,1’-biphenyl]-4-yl)-5-(5-iodo-2-methylbenzyl)thiophene is a complex organic compound that features a combination of fluorine, iodine, and thiophene moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-Fluoro-[1,1’-biphenyl]-4-yl)-5-(5-iodo-2-methylbenzyl)thiophene typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between 4-fluorophenylboronic acid and 4-bromobiphenyl.
Introduction of the Iodo Group: The iodo group can be introduced via an iodination reaction using iodine and a suitable oxidizing agent.
Thiophene Ring Formation: The thiophene ring can be formed through a cyclization reaction involving a suitable precursor, such as 2-bromo-5-iodothiophene.
Final Coupling: The final step involves coupling the biphenyl core with the thiophene ring using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(4’-Fluoro-[1,1’-biphenyl]-4-yl)-5-(5-iodo-2-methylbenzyl)thiophene can undergo various types of chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The iodo group can be reduced to a hydrogen atom using reducing agents such as palladium on carbon.
Substitution: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Deiodinated biphenyl-thiophene derivatives.
Substitution: Various substituted biphenyl-thiophene derivatives.
Aplicaciones Científicas De Investigación
2-(4’-Fluoro-[1,1’-biphenyl]-4-yl)-5-(5-iodo-2-methylbenzyl)thiophene has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly in the design of anti-cancer and anti-inflammatory agents.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes.
Biological Studies: It can serve as a probe for studying biological processes involving fluorine and iodine atoms.
Mecanismo De Acción
The mechanism of action of 2-(4’-Fluoro-[1,1’-biphenyl]-4-yl)-5-(5-iodo-2-methylbenzyl)thiophene depends on its specific application:
Medicinal Chemistry: It may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Materials Science: The compound’s electronic properties can influence charge transport and light emission in devices.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4’-Fluoro-[1,1’-biphenyl]-4-yl)-5-(5-bromo-2-methylbenzyl)thiophene
- 2-(4’-Fluoro-[1,1’-biphenyl]-4-yl)-5-(5-chloro-2-methylbenzyl)thiophene
Uniqueness
2-(4’-Fluoro-[1,1’-biphenyl]-4-yl)-5-(5-iodo-2-methylbenzyl)thiophene is unique due to the presence of both fluorine and iodine atoms, which can impart distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or unique electronic characteristics.
Propiedades
Fórmula molecular |
C24H18FIS |
|---|---|
Peso molecular |
484.4 g/mol |
Nombre IUPAC |
2-[4-(4-fluorophenyl)phenyl]-5-[(5-iodo-2-methylphenyl)methyl]thiophene |
InChI |
InChI=1S/C24H18FIS/c1-16-2-11-22(26)14-20(16)15-23-12-13-24(27-23)19-5-3-17(4-6-19)18-7-9-21(25)10-8-18/h2-14H,15H2,1H3 |
Clave InChI |
ITFZMCJVUZJKHY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)I)CC2=CC=C(S2)C3=CC=C(C=C3)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-9-(4-phenoxyphenyl)-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14113479.png)
![4-[5-(1-Methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B14113490.png)
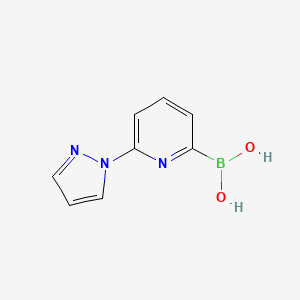
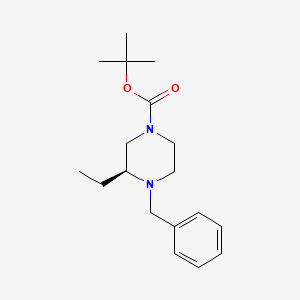
![methyl 4-({[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B14113515.png)
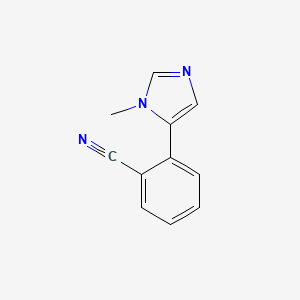
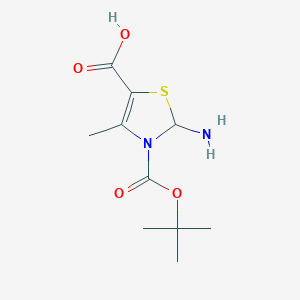
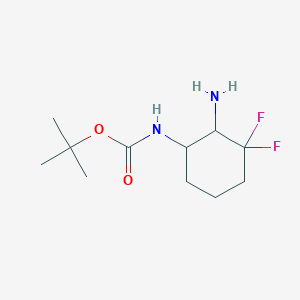
![(4,5-13C2)1,3-thiazol-5-yl(113C)methyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2R)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B14113530.png)
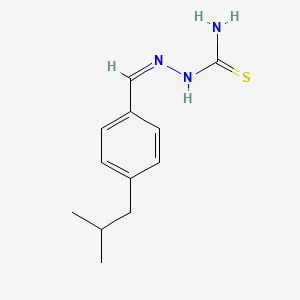
![8-(2-chloroethyl)-3-(2,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14113538.png)
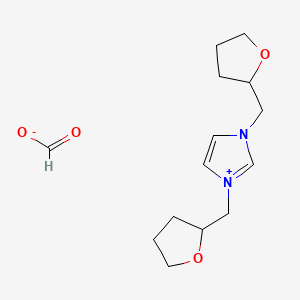

![Benzo[e]pyrrolo[2,1-c][1,2,4]triazine](/img/structure/B14113552.png)
